An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethyl)oxetan-3-ol
An In-depth Technical Guide to the Chemical Properties of 3-(Nitromethyl)oxetan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
3-(Nitromethyl)oxetan-3-ol is a unique trifunctional molecule incorporating a strained oxetane ring, a hydroxyl group, and a nitro-functionalized side chain. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and predicted reactivity. By leveraging established principles of oxetane and nitroalkane chemistry, we aim to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this promising, yet under-documented, building block in the design of novel chemical entities. This document explores the synthesis, structural characteristics, and theoretical reactivity of 3-(nitromethyl)oxetan-3-ol, offering insights into its potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Oxetane Motif
The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable structural motif in modern drug discovery.[1] Its incorporation into small molecules can lead to significant improvements in key physicochemical properties, including aqueous solubility, lipophilicity, metabolic stability, and crystal packing when compared to more common functionalities like gem-dimethyl or carbonyl groups.[1] The inherent ring strain of approximately 25.5 kcal/mol, while rendering the system susceptible to specific chemical transformations, also imparts a unique three-dimensional geometry that can be exploited to modulate biological activity.[2]
3-(Nitromethyl)oxetan-3-ol (CAS: 1419518-51-6) presents a particularly intriguing scaffold by combining the beneficial properties of the oxetane ring with the versatile reactivity of a primary nitroalkane and a tertiary alcohol.[3] This trifunctional nature opens avenues for a diverse range of chemical modifications, making it a potentially powerful building block for the synthesis of complex molecular architectures.
Physicochemical and Structural Properties
While extensive experimental data for 3-(nitromethyl)oxetan-3-ol is not widely published, its fundamental properties can be summarized from available sources and theoretical predictions.
| Property | Value | Source |
| CAS Number | 1419518-51-6 | [3] |
| Molecular Formula | C₄H₇NO₄ | [4] |
| Molecular Weight | 133.10 g/mol | [3] |
| IUPAC Name | 3-(nitromethyl)oxetan-3-ol | [3] |
| Canonical SMILES | C1C(O)(CO[O-])OC1 | [3] |
| InChI Key | JEPCBTMGAAIBML-UHFFFAOYSA-N | [3] |
| Physical State | Predicted to be a liquid or low-melting solid | [4] |
| Purity | Commercially available up to 97% | [3] |
The structure of 3-(nitromethyl)oxetan-3-ol, with its sp³-rich core, is inherently three-dimensional. The oxetane ring is expected to be puckered, deviating from planarity to alleviate some of its torsional strain.[2] The presence of both a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (hydroxyl oxygen, ether oxygen, and nitro group oxygens) suggests that this molecule will exhibit a degree of polarity and be amenable to forming hydrogen bonding networks.
Synthesis and Manufacturing
A definitive, peer-reviewed synthesis of 3-(nitromethyl)oxetan-3-ol has not been prominently reported in the literature. However, a logical and chemically sound synthetic strategy can be proposed based on the known reactivity of related compounds. The most plausible route involves a two-step sequence starting from the commercially available oxetan-3-one.
Proposed Synthetic Pathway
Figure 1: Proposed synthetic route to 3-(Nitromethyl)oxetan-3-ol.
Step 1: Henry (Nitroaldol) Reaction
The synthesis would likely commence with a base-catalyzed Henry reaction between oxetan-3-one and nitromethane. This reaction is a classic C-C bond-forming reaction in organic chemistry.
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Rationale: The acidic proton of nitromethane is readily abstracted by a base to form a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of oxetan-3-one. Subsequent dehydration of the resulting β-nitro alcohol under the reaction conditions would yield the α,β-unsaturated nitro compound, 3-(nitromethylene)oxetane.
Step 2: Hydration of 3-(Nitromethylene)oxetane
The second step would involve the hydration of the exocyclic double bond of 3-(nitromethylene)oxetane. This is effectively a Michael addition of water to the electron-deficient alkene.
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Rationale: The powerful electron-withdrawing nature of the nitro group makes the double bond in 3-(nitromethylene)oxetane highly susceptible to nucleophilic attack. The addition of water, potentially under mild acidic or basic catalysis, would lead to the formation of the target molecule, 3-(nitromethyl)oxetan-3-ol.
Chemical Reactivity and Synthetic Utility
The trifunctional nature of 3-(nitromethyl)oxetan-3-ol provides a rich landscape for chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules. Its reactivity can be conceptually divided into three main areas: reactions involving the oxetane ring, transformations of the nitro group, and reactions of the hydroxyl group.
Ring-Opening Reactions of the Oxetane Moiety
The inherent ring strain of the oxetane ring makes it susceptible to nucleophilic ring-opening reactions, typically under Lewis or Brønsted acid catalysis.[5][6] This reactivity provides a powerful tool for the introduction of a 1,3-diol synthon with additional functionality.
Figure 2: Generalized workflow for the ring-opening of 3-(Nitromethyl)oxetan-3-ol.
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Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the ether oxygen of the oxetane ring, which activates the ring towards nucleophilic attack. A nucleophile can then attack one of the ring carbons, leading to the cleavage of a C-O bond and the formation of a more stable, acyclic product. The regioselectivity of the attack will be influenced by steric and electronic factors.
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Potential Nucleophiles and Products:
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Halides (e.g., from TMS-Cl, HCl): Would yield chlorohydrin derivatives.
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Alcohols/Phenols: Would result in the formation of ether-containing 1,3-diols.
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Thiols: Would lead to thioether-functionalized 1,3-diols.
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Amines: Would produce amino-alcohol derivatives.
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Cyanide: Would introduce a nitrile functionality.
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Transformations of the Nitro Group
The nitro group is one of the most versatile functional groups in organic synthesis, and its presence in 3-(nitromethyl)oxetan-3-ol opens up a wide array of synthetic possibilities.[7][8]
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Reduction to an Amine: The nitro group can be readily reduced to a primary amine using a variety of reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C), or chemical reducing agents (e.g., Fe/HCl, SnCl₂). This transformation would provide access to novel 3-(aminomethyl)oxetan-3-ol derivatives, which are valuable building blocks in medicinal chemistry.
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Nef Reaction: The primary nitro group can be converted to a carbonyl group via the Nef reaction. Treatment of the corresponding nitronate salt (formed by deprotonation with a base) with a strong acid would yield 3-formyl-oxetan-3-ol.
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Denitration: Reductive denitration can be achieved under specific conditions to replace the nitro group with a hydrogen atom, yielding 3-methyl-oxetan-3-ol.
Reactions of the Hydroxyl Group
The tertiary hydroxyl group of 3-(nitromethyl)oxetan-3-ol can undergo typical alcohol reactions, although its reactivity may be influenced by the steric hindrance of the substituted oxetane ring.
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Esterification/Etherification: The hydroxyl group can be acylated to form esters or alkylated to form ethers, providing a handle for further functionalization or the introduction of protecting groups.
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Dehydration: Under strongly acidic conditions, dehydration could potentially occur, although this might be accompanied by ring-opening or rearrangement reactions.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a strained ring system, a versatile nitro group, and a hydroxyl moiety makes 3-(nitromethyl)oxetan-3-ol a highly attractive building block for several applications.
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Medicinal Chemistry: As a bioisostere for gem-dimethyl or carbonyl groups, the oxetane core can be used to modulate the physicochemical properties of drug candidates.[9] The nitro group can serve as a precursor to an amine, which is a common functionality in many bioactive molecules. The ability to undergo ring-opening reactions allows for the generation of diverse libraries of highly functionalized, acyclic compounds from a single precursor.
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Materials Science: The oxetane ring can be utilized in the development of specialty polymers.[10][11] Ring-opening polymerization of oxetane derivatives can lead to polyethers with unique properties. The nitro group could also be exploited for the synthesis of energetic materials or as a handle for post-polymerization modification.
Safety and Handling
While specific toxicity data for 3-(nitromethyl)oxetan-3-ol is limited, it is prudent to handle this compound with care, adhering to standard laboratory safety procedures. Based on data for related compounds, the following hazards should be considered:[3][12]
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Nitromethyl)oxetan-3-ol is a promising, albeit under-explored, chemical entity with significant potential as a building block in both medicinal chemistry and materials science. Its trifunctional nature allows for a diverse range of chemical transformations, including ring-opening of the strained oxetane, reduction and other conversions of the nitro group, and reactions of the hydroxyl moiety. While further experimental validation of its synthesis and reactivity is warranted, the principles outlined in this guide, based on the well-established chemistry of oxetanes and nitroalkanes, provide a solid foundation for researchers and drug development professionals to begin exploring the synthetic utility of this versatile molecule.
References
-
Chem-Impex. Oxetan-3-ol. [Link]
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]
-
Klapötke, T. M., & Sproll, C. (2014). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. RSC Advances, 4(108), 63343-63349. [Link]
- Google Patents. CN111925344A - Synthetic method of 3-oxetanone.
-
Ningbo Inno Pharmchem Co., Ltd. Oxetan-3-ol: A Versatile Chemical for Material Science Innovations. [Link]
-
ResearchGate. Study on Synthesis Of Oxetan-3-ol. [Link]
-
Hoffman Fine Chemicals. CAS 1419518-51-6 | 3-(Nitromethyl)oxetan-3-ol. [Link]
-
National Institutes of Health. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
National Institutes of Health. Oxetan-3-ol | C3H6O2 - PubChem. [Link]
-
ResearchGate. (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]
-
ResearchGate. Examples of nitroalkanes 3 transformations in preparative scale. [Link]
-
MDPI. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]
-
Beilstein Journals. Oxetanes: formation, reactivity and total syntheses of natural products. [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]
-
Thieme. Aromatic Nitro Groups and Their Reactions with Chelated Ester Enolates. [Link]
-
RSC Publishing. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. [Link]
-
NIST. 3-Ethyl-3-hydroxymethyl oxetane. [Link]
Sources
- 1. atlantis-press.com [atlantis-press.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. nbinno.com [nbinno.com]
- 12. echemi.com [echemi.com]
